molecular formula C22H17ClN2S B11185278 6-Chloro-2-[(4-methylbenzyl)sulfanyl]-4-phenylquinazoline

6-Chloro-2-[(4-methylbenzyl)sulfanyl]-4-phenylquinazoline

Cat. No.: B11185278
M. Wt: 376.9 g/mol
InChI Key: QJANTQWYOHCWFV-UHFFFAOYSA-N
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Description

6-Chloro-2-[(4-methylbenzyl)sulfanyl]-4-phenylquinazoline is an organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a 4-methylbenzylsulfanyl group at the 2nd position, and a phenyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[(4-methylbenzyl)sulfanyl]-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide.

    Introduction of Substituents: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinazoline with a phenylboronic acid in the presence of a palladium catalyst.

    Chlorination: The chlorine atom can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfanylation: The 4-methylbenzylsulfanyl group can be introduced through a nucleophilic substitution reaction using 4-methylbenzylthiol and a suitable leaving group on the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the phenyl ring, leading to partially or fully hydrogenated products.

    Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiols, or amines under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated quinazoline derivatives.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-[(4-methylbenzyl)sulfanyl]-4-phenylquinazoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of kinase inhibitors.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(4-methylbenzyl)sulfanyl]-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-[(4-methylbenzyl)sulfanyl]-4-phenylquinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, a phenyl group, and a 4-methylbenzylsulfanyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H17ClN2S

Molecular Weight

376.9 g/mol

IUPAC Name

6-chloro-2-[(4-methylphenyl)methylsulfanyl]-4-phenylquinazoline

InChI

InChI=1S/C22H17ClN2S/c1-15-7-9-16(10-8-15)14-26-22-24-20-12-11-18(23)13-19(20)21(25-22)17-5-3-2-4-6-17/h2-13H,14H2,1H3

InChI Key

QJANTQWYOHCWFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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